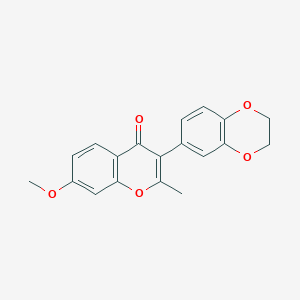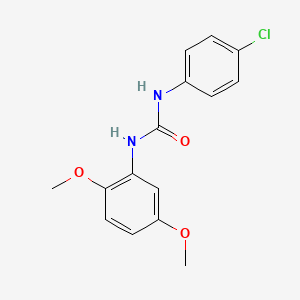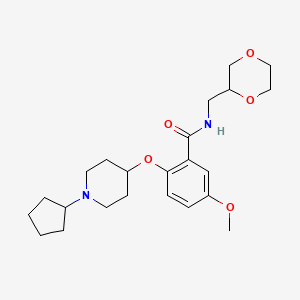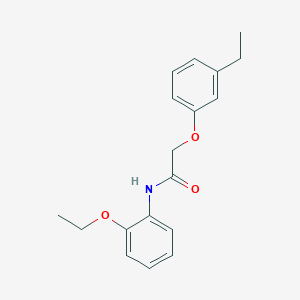
3-(1,4-BENZODIOXAN-6-YL)-7-METHOXY-2-METHYL-4-CHROMONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,4-Benzodioxan-6-yl)-7-methoxy-2-methyl-4-chromone is a complex organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzodioxane moiety, which is a bicyclic structure containing two oxygen atoms, and a methoxy group attached to the chromone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Benzodioxan-6-yl)-7-methoxy-2-methyl-4-chromone typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxane moiety, which can be synthesized by the cyclization of catechol derivatives with appropriate reagents. The chromone core is then constructed through a series of condensation reactions involving methoxy-substituted benzaldehydes and acetophenones. The final step involves the coupling of the benzodioxane moiety with the chromone core under controlled conditions, often using catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,4-Benzodioxan-6-yl)-7-methoxy-2-methyl-4-chromone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The methoxy and benzodioxane groups can be substituted with other functional groups to create derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(1,4-Benzodioxan-6-yl)-7-methoxy-2-methyl-4-chromone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for its effects on various diseases, including cancer, inflammation, and neurodegenerative disorders.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(1,4-Benzodioxan-6-yl)-7-methoxy-2-methyl-4-chromone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxane moiety can bind to active sites, altering the activity of enzymes or receptors. This interaction can modulate various cellular pathways, leading to the compound’s observed biological effects. The methoxy group may also play a role in enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzodioxan-6-yl methyl ketone: This compound shares the benzodioxane moiety but lacks the chromone core.
7-Methoxy-2-methyl-4-chromone: This compound contains the chromone core with a methoxy group but lacks the benzodioxane moiety.
Uniqueness
3-(1,4-Benzodioxan-6-yl)-7-methoxy-2-methyl-4-chromone is unique due to the combination of the benzodioxane and chromone structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11-18(12-3-6-15-17(9-12)23-8-7-22-15)19(20)14-5-4-13(21-2)10-16(14)24-11/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGWYHUVZLIEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,5,7-trimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5641225.png)
![(3R,4S)-1-[(4-fluorophenyl)methylsulfonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5641233.png)

![N-cyclopropyl-N-[(2E)-3-phenyl-2-propen-1-yl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5641243.png)
![N-[(3R,4S)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5641251.png)
![(4-fluoro-2-methoxyphenyl){4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl}acetic acid](/img/structure/B5641276.png)

![5-{[3-(benzyloxy)-1-piperidinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5641293.png)

![4-nitro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5641311.png)
![N-[(1-ethyl-1H-indazol-3-yl)methyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5641312.png)
![N~3~-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5641317.png)
![1,3-dimethyl-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5641321.png)
![5-[5-(3-isobutyl-1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1H-benzimidazole](/img/structure/B5641335.png)
